2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethan-1-ol
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Overview
Description
2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethan-1-ol is a chemical compound that features a 1,2,4-triazole ring, which is a five-membered ring containing three nitrogen atoms
Mechanism of Action
Target of Action
Similar compounds, such as 1,2,4-triazole derivatives, have been reported to exhibit potent inhibitory activities against cancer cell lines . These compounds may interact with various targets within these cells, leading to their cytotoxic effects.
Mode of Action
It is suggested that similar 1,2,4-triazole derivatives inhibit the proliferation of cancer cells by inducing apoptosis . Apoptosis is a form of programmed cell death, which, when induced, leads to the orderly and efficient removal of damaged cells.
Biochemical Pathways
For instance, it might affect the balance between pro-apoptotic and anti-apoptotic proteins within the cell, tipping the balance in favor of cell death .
Pharmacokinetics
The presence of the 1,2,4-triazole ring in its structure suggests that it may form hydrogen bonds with different targets, potentially improving its pharmacokinetic properties .
Result of Action
Similar 1,2,4-triazole derivatives have been shown to exhibit cytotoxic activities against cancer cell lines . This suggests that 2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethan-1-ol may also have cytotoxic effects, leading to the death of cancer cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethan-1-ol typically involves the reaction of 1H-1,2,4-triazole with ethylene oxide under basic conditions. The reaction proceeds through the nucleophilic attack of the triazole nitrogen on the ethylene oxide, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are often employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups .
Scientific Research Applications
2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with antifungal and anticancer properties.
Materials Science: The compound is utilized in the development of advanced materials, such as polymers and coordination complexes, due to its ability to form stable complexes with metal ions.
Industrial Chemistry: It serves as an intermediate in the production of various industrial chemicals and additives.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A basic triazole compound with similar chemical properties.
2-(1H-1,2,4-Triazol-1-yl)ethanol: A closely related compound with a similar structure but different functional groups.
2-(1H-1,2,4-Triazol-1-yl)acetic acid: Another triazole derivative with distinct chemical behavior.
Uniqueness
2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable complexes with metal ions and its potential as a pharmaceutical intermediate make it a valuable compound in various fields .
Properties
IUPAC Name |
2-[2-(1,2,4-triazol-1-yl)ethoxy]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O2/c10-2-4-11-3-1-9-6-7-5-8-9/h5-6,10H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDYKYRPBZOITIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C=N1)CCOCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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